Chromous acetate monohydrate

説明

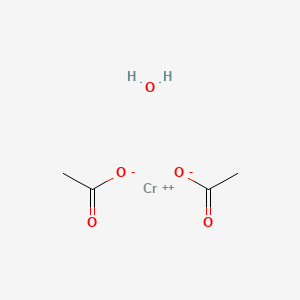

Chromous acetate monohydrate, also known as chromium(II) acetate hydrate, is a coordination compound with the formula ( \text{Cr}_2(\text{CH}_3\text{CO}_2)_4(\text{H}_2\text{O})_2 ). This red-colored compound features a quadruple bond between the two chromium atoms. It is known for its sensitivity to air and the dramatic color changes that accompany its oxidation .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of chromous acetate monohydrate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is treated with sodium acetate, which results in the rapid precipitation of chromous acetate as a bright red powder . The reactions involved are as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{OAc}^- + 2 \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{OAc})_4(\text{H}_2\text{O})_2 ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the purity and yield of the product.

化学反応の分析

Types of Reactions: Chromous acetate monohydrate undergoes various types of chemical reactions, including:

Oxidation: It is sensitive to air and can be easily oxidized to chromium(III) compounds.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: It can participate in ligand exchange reactions.

Common Reagents and Conditions:

Oxidation: Exposure to air or oxygen.

Reduction: Zinc or other reducing agents.

Substitution: Various ligands such as water, acetates, or other coordinating molecules.

Major Products Formed:

Oxidation: Chromium(III) acetate or other chromium(III) compounds.

Reduction: Reduced organic compounds.

Substitution: Complexes with different ligands.

科学的研究の応用

Scientific Research Applications

-

Reducing Agent in Organic Chemistry

- Chromous acetate is recognized for its reducing properties, particularly in dehalogenation reactions. It can effectively reduce α-bromoketones and chlorohydrins through one-electron transfer mechanisms, leading to rearrangement products in some cases .

- Case Study : In a study involving the reduction of halogenated organic compounds, chromous acetate demonstrated significant efficacy, providing insights into reaction pathways and product formation .

-

Synthesis of Coordination Complexes

- The compound serves as a precursor for synthesizing various chromium(II) complexes, particularly those involving N-heterocyclic carbenes (NHCs). These complexes are characterized by their unique structural properties and potential applications in catalysis .

- Case Study : A recent investigation reported the successful synthesis of chromium(II) NHC complexes from chromous acetate, resulting in violet-colored solutions that crystallized into stable products upon cooling .

-

Catalysis

- Chromous acetate is employed as a catalyst in several organic reactions, including polymerization processes and oxidation reactions. Its ability to stabilize different oxidation states of chromium enhances its utility in catalysis .

- Data Table: Catalytic Applications

Reaction Type Catalyst Used Outcome Polymerization Chromium(II) acetate Increased yield of polymer Oxidation Chromium(II) acetate Enhanced reaction rate

-

Material Science

- The compound is utilized in the production of high-purity chromium compounds and nanoscale materials. Its thermal decomposition leads to chromium oxide, which is essential for various industrial applications, including coatings and pigments .

- Case Study : Research on the thermal stability of chromous acetate revealed its potential in creating advanced materials with tailored properties for electronics and optics .

Industrial Applications

- Chromium Plating

-

Electrolyte Production

- The compound serves as an electrolyte replenisher in various chemical processes, particularly in parenteral solutions for medical applications .

- Case Study : The role of chromous acetate in maintaining electrolyte balance during medical treatments has been documented, highlighting its importance in healthcare .

作用機序

The mechanism of action of chromous acetate monohydrate involves its ability to engage in quadruple bonding. The quadruple bond between the two chromium atoms arises from the overlap of four d-orbitals on each metal with the same orbitals on the other metal. This bonding includes a sigma bonding component, two pi bonding components, and a delta bond . These interactions allow chromous acetate to participate in various chemical reactions, including reduction and ligand exchange.

類似化合物との比較

Chromous acetate monohydrate can be compared with other similar compounds, such as:

- Rhodium(II) acetate hydrate

- Copper(II) acetate hydrate

- Molybdenum(II) acetate

Uniqueness: this compound is unique due to its quadruple bond and its sensitivity to air, which makes it a valuable compound for studying metal-metal bonding and coordination chemistry .

生物活性

Chromous acetate monohydrate, with the chemical formula , is a chromium(II) compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and safety considerations, supported by relevant research findings and data.

This compound is a moderately soluble crystalline compound that decomposes into chromium oxide upon heating. It exists as a dimer in solution and is characterized by its ability to form complexes with various ligands due to the presence of the chromium(II) ion, which is a strong reducing agent .

Mechanisms of Biological Activity

Chromium plays a vital role in human physiology, particularly in glucose metabolism and insulin signaling. The biological activity of chromous acetate is largely attributed to its chromium content, which has been shown to influence several metabolic pathways:

- Insulin Sensitivity : Chromium enhances insulin receptor activity, promoting glucose uptake in cells. It upregulates insulin signaling pathways by activating downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) .

- Cholesterol Regulation : Chromium compounds can facilitate cholesterol efflux from membranes by altering membrane fluidity, which may have implications for cardiovascular health .

- Antioxidant Activity : Chromium(II) ions can act as antioxidants, potentially reducing oxidative stress within cells .

Case Studies and Experimental Evidence

-

Glucose Metabolism :

A study demonstrated that chromium supplementation improved glycemic control in individuals with type 2 diabetes. Participants receiving chromium showed significant reductions in fasting blood glucose levels compared to the placebo group . -

Insulin Sensitivity :

In vitro studies indicated that chromous acetate enhanced GLUT-4 translocation independent of insulin receptor activity under insulin-resistant conditions. This suggests a direct modulatory effect on glucose transport mechanisms . -

Toxicity and Safety :

While chromium(III) is generally recognized as safe, chromium(II) compounds like chromous acetate must be handled with caution due to potential contamination with toxic chromium(VI) species. A characterization study noted that samples of this compound were often contaminated with chromium(VI), highlighting the need for rigorous quality control .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

chromium(2+);diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cr.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGMCLNOCJDESP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343317 | |

| Record name | Acetic acid, chromium(2+) salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14976-80-8 | |

| Record name | Chromous acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium(2+) salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMOUS ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3FYF8441T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。